PI3K/Hdac-IN-1 -

PI3K/Hdac-IN-1

Catalog Number: EVT-12561147
CAS Number:
Molecular Formula: C22H25FN4O4
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PI3K/Hdac-IN-1 is a dual inhibitor targeting phosphoinositide 3-kinase and histone deacetylase pathways, which play critical roles in cellular processes such as proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating hematologic malignancies and solid tumors. The mechanism by which PI3K/Hdac-IN-1 exerts its effects involves modulation of oncogenic signaling pathways, leading to apoptosis and cell cycle arrest.

Source and Classification

The compound is classified as a dual inhibitor that simultaneously targets the Class I phosphoinositide 3-kinases and histone deacetylases. These enzymes are crucial in cancer biology, with the PI3K pathway being frequently activated in various cancers due to mutations or overexpression of receptor tyrosine kinases. Histone deacetylases are involved in chromatin remodeling and gene expression regulation, making them a significant target for cancer therapy.

Synthesis Analysis

The synthesis of PI3K/Hdac-IN-1 involves the integration of pharmacophores from both PI3K and HDAC inhibitors. The PI3K pharmacophore is typically based on a quinazoline scaffold, while the HDAC pharmacophore often includes a zinc-binding group such as hydroxamic acid. A linker structure connects these two pharmacophores to create a compound that can inhibit both targets effectively.

Methods and Technical Details

The synthesis process generally follows these steps:

  1. Quinazoline Synthesis: The quinazoline core is synthesized through condensation reactions involving appropriate precursors.
  2. Linker Attachment: A flexible linker composed of alkyl chains is introduced to facilitate the connection between the two pharmacophores.
  3. Zinc-Binding Group Incorporation: The hydroxamic acid or similar functional group is added to ensure effective binding to the HDAC enzyme.
  4. Purification: The final compound is purified using techniques such as chromatography to isolate the desired product.
Molecular Structure Analysis

The molecular structure of PI3K/Hdac-IN-1 features a quinazoline core substituted with various groups that enhance its activity against both targets.

Structure Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions).
  • Molecular Weight: Approximately determined based on the formula.
  • Key Functional Groups: Quinazoline moiety, hydroxamic acid for HDAC inhibition.
Chemical Reactions Analysis

PI3K/Hdac-IN-1 undergoes several key chemical reactions during its mechanism of action:

  1. Binding to PI3K: The compound binds to the active site of PI3K, inhibiting its enzymatic activity which prevents the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate.
  2. Histone Deacetylation Inhibition: By binding to HDACs, it prevents the removal of acetyl groups from histones, leading to hyperacetylation and altered gene expression profiles that favor apoptosis.

Technical Details

The inhibition constants (IC50_{50}) for PI3K and HDAC activities are typically measured using biochemical assays that quantify enzyme activity in the presence of varying concentrations of the inhibitor.

Mechanism of Action

The mechanism of action for PI3K/Hdac-IN-1 involves dual inhibition leading to:

  1. Cell Cycle Arrest: Induction of G1 phase arrest through modulation of cyclins and cyclin-dependent kinases.
  2. Apoptosis Induction: Increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Mcl-1.
  3. Downregulation of Oncogenic Signaling: Inhibition of downstream signaling pathways associated with tumor growth and survival.

Data Supporting Mechanism

Studies have shown that treatment with PI3K/Hdac-IN-1 leads to significant reductions in cell viability in various cancer cell lines, with IC50_{50} values indicating potent antiproliferative effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on substituents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with metal ions due to its zinc-binding group, which is essential for its inhibitory action on HDACs.
Applications

PI3K/Hdac-IN-1 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a dual inhibitor, it is being investigated for use in treating various cancers, particularly those resistant to single-agent therapies.
  2. Preclinical Studies: Ongoing research focuses on its efficacy in combination therapies with other anticancer agents to enhance therapeutic outcomes.
  3. Mechanistic Studies: Utilized in studies aimed at understanding the interplay between histone modifications and signaling pathways in cancer progression.

Properties

Product Name

PI3K/Hdac-IN-1

IUPAC Name

7-[6-(5-fluoro-6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxy-N-hydroxyheptanamide

Molecular Formula

C22H25FN4O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C22H25FN4O4/c1-14-17-9-15(16-10-18(23)22(30-2)24-12-16)11-19(21(17)26-13-25-14)31-8-6-4-3-5-7-20(28)27-29/h9-13,29H,3-8H2,1-2H3,(H,27,28)

InChI Key

BQKQDMVFQZHPJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NO)C3=CC(=C(N=C3)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.